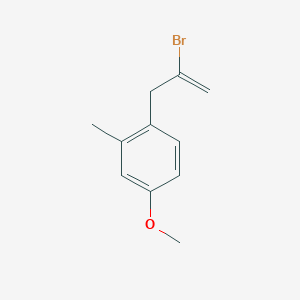

2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene

Description

2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene (CAS: 90968-62-0) is a halogenated allylic compound featuring a bromine atom at the 2-position of a propenyl chain and a 4-methoxy-2-methylphenyl group at the 3-position. This structure combines electron-donating (methoxy and methyl) substituents with a reactive bromoallyl moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,2,7H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWRDIIJPHVQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene typically involves the bromination of a precursor compound. One common method is the bromination of 3-(4-methoxy-2-methylphenyl)-1-propene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 3-(4-methoxy-2-methylphenyl)-1-propanol or 3-(4-methoxy-2-methylphenyl)-1-propylamine.

Oxidation: Formation of epoxides or ketones.

Reduction: Formation of 3-(4-methoxy-2-methylphenyl)-1-propene.

Scientific Research Applications

2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-bromo-3-(4-methoxy-2-methylphenyl)-1-propene with structurally related bromo-propenes and chalcone derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural Analogues with Substituted Phenyl Groups

A. 2-Bromo-3-(4-biphenyl)-1-propene (CAS: 951890-17-8)

- Molecular Weight : 273.17 vs. 245.12 (target compound).

- LogP (XLogP3) : 5.8 vs. ~3.5 (estimated for target compound).

B. 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene (CAS: 842140-29-8)

- Boiling Point : 251°C (predicted) vs. ~230–240°C (estimated for target compound).

- Density : 1.53 g/cm³ vs. ~1.3–1.4 g/cm³ (estimated for target compound).

- Key Differences : Electron-withdrawing Cl and F substituents enhance electrophilicity at the allylic bromide, making this compound more reactive in Suzuki-Miyaura couplings than the target compound’s electron-donating methoxy group .

C. 2-Bromo-3-[4-(methylthio)phenyl]-1-propene (CAS: 842140-44-7)

- Molecular Weight : 257.15 vs. 245.12 (target compound).

- Applications : The methylthio group improves thiol-ene click chemistry compatibility, whereas the methoxy group in the target compound may favor O-directed metal coordination .

Chalcone Derivatives with Bromo-Substituents

A. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

- Structure : Chalcone (α,β-unsaturated ketone) vs. bromo-propene.

- Reactivity : The ketone moiety enables Michael additions, whereas the bromoallyl group in the target compound is prone to elimination or nucleophilic substitution .

- Applications: Chalcones exhibit nonlinear optical properties and antimicrobial activity, while bromo-propenes are preferred in polymerization initiators and cross-coupling reactions .

B. 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

Biological Activity

2-Bromo-3-(4-methoxy-2-methylphenyl)-1-propene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromine atom, a propene chain, and a substituted phenyl ring, has shown promise in various pharmacological applications. The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, influencing enzymatic and receptor functions.

- Chemical Formula : C12H13BrO

- Molecular Weight : Approximately 227.1 g/mol

- Structure : The compound features a double bond in the propene chain, enhancing its reactivity. The methoxy and methyl groups on the phenyl ring contribute to its chemical properties, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily due to its electrophilic nature, which allows it to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to:

- Enzyme Inhibition : The compound may inhibit enzyme activity by modifying active sites.

- Alteration of Protein Function : By binding to proteins, it can potentially alter their function and influence various signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance:

- Antibacterial Studies : Similar compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Antifungal Activity : Compounds with similar structures have also demonstrated effectiveness against fungal strains, indicating potential for therapeutic applications in treating infections.

Cytotoxicity and Apoptosis Regulation

Studies suggest that this compound may play a role in regulating apoptosis pathways. This property is significant for its potential use in cancer therapy:

- Cytotoxic Effects : Research has shown that related compounds exhibit cytotoxicity against cancer cell lines, suggesting that this compound could be explored further for anticancer applications .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antibacterial properties against S. aureus and E. coli, showing significant inhibition at low concentrations. |

| Study 2 | Explored the cytotoxic effects on human glioblastoma cells, indicating higher toxicity compared to normal cells. |

| Study 3 | Evaluated the compound's ability to induce apoptosis in cancer cells through specific molecular interactions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.